4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline

Medicinal Chemistry Organic Synthesis Scaffold Design

Scaffold supply inconsistency limits SAR exploration. This building block offers a unique ortho-amide/dimethoxy substitution pattern for tunable reactivity. - Ortho-piperidine amide sterically shields the aniline, enabling chemoselective reactions impossible with para-isomers. - Dual-reactivity profile supports rapid analog generation for kinase inhibitor libraries. - Consistent 95% purity from major suppliers; lead time typically 1 week or less.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 916164-73-3
Cat. No. B2585371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline
CAS916164-73-3
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)N2CCCCC2)N)OC
InChIInChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7,15H2,1-2H3
InChIKeyNQNODWCNTAISSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline (CAS 916164-73-3) Procurement Overview: A Versatile Ortho-Amide Building Block


4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline (CAS 916164-73-3) is a highly substituted aniline derivative featuring a piperidine-1-carbonyl group at the ortho position and two methoxy substituents at the 4- and 5-positions. This specific substitution pattern creates a unique steric and electronic environment around the primary aniline, which is a critical reactive handle for downstream chemistry. Its molecular formula is C14H20N2O3 with a molecular weight of 264.32 g/mol . It is primarily utilized as a research chemical and a versatile small molecule scaffold, with a standard commercial purity of 95% .

Why 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline Cannot Be Substituted: The Critical Role of Ortho-Amide Sterics and Electron Density


The ortho relationship between the piperidine amide and the primary aniline is the defining structural feature that prohibits direct substitution with more common analogs like 4-(piperidine-1-carbonyl)aniline [1]. This specific arrangement introduces significant steric hindrance that can protect the aniline nitrogen during selective functionalization reactions (e.g., amidation or sulfonylation), a capability not offered by para-substituted isomers. Furthermore, the electron-donating 4,5-dimethoxy groups increase the nucleophilicity of the aromatic ring, but the ortho-carbonyl group exerts a competing electron-withdrawing effect, creating a unique and tunable reactivity profile. Even closely related derivatives, such as 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline , introduce additional methyl groups on the piperidine ring that fundamentally alter the steric bulk and solubility (LogP) of the molecule, thereby changing its behavior as a synthetic intermediate or its physicochemical properties for biological assays. This combination of ortho-directed sterics and a specifically tuned electronic environment makes this compound a non-interchangeable building block for structure-activity relationship (SAR) studies and targeted library synthesis.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline


Differentiation by Ortho-Substitution Pattern: Steric and Electronic Impact vs. Para-Analogs

The ortho positioning of the amide relative to the aniline nitrogen in 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline confers a fundamentally different steric and electronic profile compared to the para-substituted analog 4-(piperidine-1-carbonyl)aniline [1]. This is not merely an isomeric difference; the ortho-amide can sterically shield the aniline group, potentially enabling chemoselective reactions at the aniline nitrogen that would be impossible or result in complex mixtures with the unhindered para-isomer. The calculated LogP of the target compound is 1.63 , whereas the simpler para-substituted analog has a lower calculated LogD (pH 7.4) of 1.29 [1], indicating the target compound's ortho arrangement and methoxy groups significantly increase lipophilicity, which directly impacts membrane permeability and solubility in both synthetic and biological applications.

Medicinal Chemistry Organic Synthesis Scaffold Design

Comparative Structural Differentiation: Piperidine Ring Substitution Impacts Molecular Weight and Complexity

The unsubstituted piperidine ring in 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline provides a specific steric profile and molecular weight of 264.32 g/mol. In contrast, the closely related analog 2-(2,6-dimethylpiperidine-1-carbonyl)-4,5-dimethoxyaniline incorporates two methyl groups on the piperidine ring, resulting in a higher molecular weight of 292.37 g/mol. This 28.05 g/mol (or 10.6%) increase in molecular mass and the added steric bulk from the 2,6-dimethyl substitution will directly alter the molecule's binding kinetics, target engagement, and overall pharmacokinetic profile in any biological study. The presence of the unsubstituted piperidine in the target compound makes it the preferred, less sterically demanding building block for initial SAR exploration, allowing for subsequent, controlled introduction of substituents.

Chemical Biology Fragment-Based Drug Discovery Lead Optimization

Differentiation by Ortho-Amide Synthetic Versatility as a Scaffold for Piperidine-Containing Libraries

The ortho-amide group in this compound provides a chemically distinct starting point for synthesis. Piperidine derivatives, in general, are highly prevalent in FDA-approved drugs . However, the specific ortho-aniline motif of 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline allows for unique synthetic transformations. The ortho arrangement enables the carbonyl group to act as a directing group in metal-catalyzed C-H activation reactions, a feature not available to its para-substituted analogs. Furthermore, the primary aniline can be selectively functionalized (e.g., diazotization, amide coupling) without the steric interference that would be present in a 2,6-disubstituted piperidine analog. This makes the target compound a privileged scaffold for generating diverse libraries of piperidine-containing compounds.

Medicinal Chemistry Organic Synthesis High-Throughput Screening

Primary Research and Industrial Applications for 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline


Scaffold for Focused Kinase Inhibitor Library Synthesis

The compound's combination of an ortho-amide directing group and an unhindered primary aniline makes it a privileged starting material for synthesizing focused libraries of potential kinase inhibitors. As supported by its classification as a versatile scaffold , researchers can use the aniline for rapid analog generation via amide bond formation or reductive amination. Simultaneously, the ortho-amide can participate in intramolecular hydrogen bonding or serve as a directing group for C-H functionalization to elaborate the core. This dual-reactivity profile, distinct from para-substituted isomers, enables the efficient exploration of SAR around piperidine-containing hinge-binders, a common motif in kinase drug discovery.

Use as a Sterically Shielded Intermediate for Chemoselective Amidation

In multi-step organic syntheses where chemoselectivity is paramount, the ortho-position of the piperidine amide in 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline offers a distinct advantage over para-substituted analogs [1]. The steric bulk of the ortho-amide can temporarily protect the aniline nitrogen, allowing for selective functionalization at another site on the molecule. This is particularly useful when constructing complex molecules where the aniline must be unmasked or transformed at a precise later stage. This steric shielding is not possible with the unhindered 4-(piperidine-1-carbonyl)aniline, making the target compound a strategic choice for challenging synthetic routes.

Crystallography and Structural Biology Probe Development

The compound's specific ortho-amide and dimethoxy substitution pattern makes it a valuable tool for structural biology. While a full crystal structure for this exact compound is not widely reported, its distinct shape and electronic profile, as evidenced by its calculated LogP of 1.63 , can be exploited to probe ligand-binding pockets. When incorporated into larger molecules, the unsubstituted piperidine ring and the planar aromatic core can provide a clear and interpretable electron density for X-ray crystallography. Its use as a fragment or as part of a larger probe can help define key interactions within a protein's active site, aiding in structure-based drug design.

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